Ask1-IN-4

ASK1 inhibition structure-activity relationship 2-thioxo-thiazolidin-4-one

Select Ask1-IN-4 as the optimized potency benchmark (IC50=0.2 μM) of the 2-thioxo-thiazolidin-4-one chemotype. Distinct from pyrazolopyridine scaffolds like selonsertib, it offers orthogonal ATP-competitive binding matter for ASK1 docking validation or comparative kinome profiling. Its characterized multi-kinase profile (Aurora A, JNK3 inhibition) suits research exploring combined pathway modulation. Confirm micromolar-range potency meets assay requirements before ordering.

Molecular Formula C18H14BrNO4S2
Molecular Weight 452.3 g/mol
Cat. No. B12382267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsk1-IN-4
Molecular FormulaC18H14BrNO4S2
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Br
InChIInChI=1S/C18H14BrNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10-
InChIKeyVOZLCCPWWFCIQS-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ask1-IN-4 for ASK1 Inhibition: Procurement-Ready Compound Overview


Ask1-IN-4 (Compound 17; CAS 1427538-26-8) is a small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, MAP3K5) with a reported biochemical IC50 of 0.2 μM . It belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) chemotype and was identified through a focused optimization campaign targeting the ATP-binding site of ASK1 [1]. Ask1-IN-4 interacts directly with the ATP-binding site of the ASK1 kinase domain and is commercially available for preclinical research applications in inflammation, metabolic disease, and neurodegeneration . This compound represents a specific structural class within the broader ASK1 inhibitor landscape, distinct from clinical-stage ATP-competitive inhibitors such as selonsertib (GS-4997) and tool compounds like TC ASK 10.

Why Ask1-IN-4 Cannot Be Substituted with Generic ASK1 Inhibitors Without Risk


ASK1 inhibitors currently span multiple chemotypes with distinct selectivity profiles, binding modes, and intended research applications, making generic interchange problematic [1]. Clinical candidates such as selonsertib (GS-4997) exhibit nanomolar potency (IC50 ≈ 3–6 nM) and advanced pharmacokinetic optimization for hepatic indications but differ fundamentally from tool compounds designed for mechanistic interrogation [2]. Tool compounds like TC ASK 10 prioritize selectivity over extreme potency, while structurally distinct chemotypes such as the 2-thioxo-thiazolidin-4-ones (including Ask1-IN-4) offer alternative binding interactions and kinase inhibition spectra . Substitution without verification of the specific compound's potency, selectivity fingerprint, and cellular activity in the user's intended assay system can lead to misinterpretation of ASK1's biological role or failure to replicate published findings. The evidence below quantifies Ask1-IN-4's position within the ASK1 inhibitor landscape, enabling informed selection versus alternatives.

Ask1-IN-4 Evidence Guide: Quantified Differentiation Against ASK1 Inhibitor Comparators


Ask1-IN-4 vs. PFTA-1: 3.25-Fold Improved Potency from Carboxylic Acid Chain Optimization

Ask1-IN-4 represents the optimized endpoint of a systematic SAR campaign on the 2-thioxo-thiazolidin-4-one scaffold, achieving an IC50 of 0.2 μM compared to the earlier lead compound PFTA-1 (IC50 = 0.65 μM) [1]. The key structural determinant driving this 3.25-fold potency gain is the replacement of PFTA-1's propanoic acid moiety with a butyric acid chain at the N3 position of the thiazolidinone core [1]. Ask1-IN-4 was identified as the most active compound among 32 synthesized derivatives in this series [1].

ASK1 inhibition structure-activity relationship 2-thioxo-thiazolidin-4-one

Ask1-IN-4 vs. Selonsertib (GS-4997): 33-Fold to 55-Fold Potency Differential Informs Distinct Use Cases

Ask1-IN-4 exhibits an ASK1 IC50 of 0.2 μM (200 nM), whereas the clinical candidate selonsertib (GS-4997) demonstrates substantially greater potency with reported IC50 values of 6.0 nM in a recent pyrazolopyridine study and 3.0 nM in a triazolo pyridine study [1][2]. This represents an approximately 33-fold to 55-fold potency differential favoring selonsertib. Additionally, structurally optimized triazolo pyridine derivatives in the same study achieved even higher potency (Compound 35: IC50 = 1.8 nM in cell-free assay; 15.1 nM in cell-based assay) [3].

ASK1 inhibition potency comparison tool compound vs clinical candidate

Ask1-IN-4 vs. TC ASK 10: Lower ASK1 Potency but Distinct Off-Target Kinase Engagement Profile

Ask1-IN-4 demonstrates an ASK1 IC50 of 0.2 μM, which is approximately 14-fold lower potency than the selective tool compound TC ASK 10 (ASK1 IC50 = 14 nM) . However, Ask1-IN-4 exhibits notable off-target activity: it strongly inhibits Aurora A with 100.0% activity at tested concentration and significantly inhibits JNK3 with 92.0% activity . In contrast, TC ASK 10 displays a well-characterized selectivity profile with IC50 >10 μM against a broad panel including MEKK1, TAK1, IKKβ, ERK1, JNK1, p38α, GSK-3β, PKCθ, and B-raf, though it retains ASK2 inhibition (IC50 = 0.51 μM) .

ASK1 inhibition kinase selectivity off-target activity

Ask1-IN-4 vs. ASK1-IN-3: Lower Potency but Distinct Scaffold Defines Research Utility

Ask1-IN-4 (IC50 = 200 nM) is approximately 6-fold less potent than the structurally related analog ASK1-IN-3 (IC50 = 33.8 nM), another tool compound in the ASK1 inhibitor series . While direct scaffold comparison data are limited, the 2-thioxo-thiazolidin-4-one core of Ask1-IN-4 represents a distinct chemotype from the pyrazolopyridine and triazolo pyridine scaffolds dominating clinical-stage ASK1 inhibitor development [1][2]. The carboxylic acid moiety present in Ask1-IN-4's structure is essential for ASK1 inhibitory activity within this scaffold class [3].

ASK1 inhibition structural chemotype SAR

Procurement Scenarios for Ask1-IN-4: Evidence-Based Research and Industrial Use Cases


Scaffold-Hopping and Chemotype-Specific SAR Studies

Researchers exploring ASK1 inhibitor diversity beyond the dominant pyrazolopyridine and triazolo pyridine scaffolds (represented by selonsertib and its derivatives) should procure Ask1-IN-4 as the optimized potency representative of the 2-thioxo-thiazolidin-4-one chemotype. With an IC50 of 0.2 μM—the highest within its 32-compound optimization series—Ask1-IN-4 provides a benchmark for comparing this scaffold's activity against other chemotypes in side-by-side assays . Its ATP-competitive binding mode and distinct molecular architecture offer orthogonal chemical matter for validating computational docking models or pharmacophore hypotheses [1].

Kinase Selectivity Profiling and Polypharmacology Research

Investigators studying the broader kinome effects of ASK1-targeting compounds should consider Ask1-IN-4 specifically for its characterized off-target profile. Vendor-reported profiling indicates strong inhibition of Aurora A (100%) and JNK3 (92%), with moderate HGFR inhibition (51%) . This multi-kinase engagement profile makes Ask1-IN-4 unsuitable for studies requiring clean ASK1-specific target validation (where TC ASK 10 at 14 nM with high selectivity would be preferred) but potentially valuable for research exploring the phenotypic consequences of combined ASK1, Aurora A, and JNK pathway modulation [1].

Cost-Sensitive Pilot Screening Where Nanomolar Potency Is Non-Critical

For preliminary ASK1 inhibition screening or assay development where extreme potency is not required, Ask1-IN-4 offers a commercially available option with an IC50 of 0.2 μM. While it is approximately 33- to 55-fold less potent than selonsertib (IC50 = 3–6 nM) and 14-fold less potent than TC ASK 10 (IC50 = 14 nM), it may serve as a lower-cost tool compound for initial experimental optimization or counter-screening applications [1]. Researchers should confirm that the micromolar-range potency is sufficient for their specific cellular or biochemical system before procurement .

ATP-Binding Site Mechanistic Studies Requiring the 2-Thioxo-thiazolidin-4-one Pharmacophore

Ask1-IN-4 interacts directly with the ATP-binding site of ASK1 and belongs to a scaffold class where the carboxylic acid moiety is essential for ASK1 inhibitory activity [1]. Investigators conducting site-directed mutagenesis studies, competitive binding assays with ATP analogs, or crystallography efforts focused on the ATP-binding pocket may select Ask1-IN-4 specifically for its well-defined binding mode within this pharmacophore. Its optimization history from PFTA-1 (IC50 = 0.65 μM) to Ask1-IN-4 (IC50 = 0.2 μM) through systematic SAR modifications provides a documented framework for interpreting binding interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ask1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.